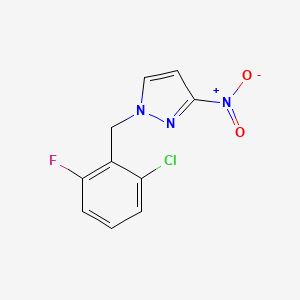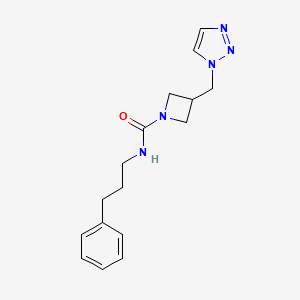![molecular formula C26H31NO5S B2526000 4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one CAS No. 2097863-58-4](/img/structure/B2526000.png)
4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one" is a complex organic molecule that appears to be related to a family of compounds with various methoxy and benzenesulfonyl functional groups. These types of compounds are often studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones has been used to prepare single diastereoisomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, as described in one study . Another study discusses the solvolysis of epimers of a methoxy tolylsulfonyloxymethyl steroid, leading to various derivatives through processes like alkaline methanolysis . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features several key elements such as a methoxy group, a benzenesulfonyl moiety, and a tetracyclic framework. The presence of asymmetric centers suggests that stereoselectivity could be an important consideration in its synthesis and analysis. The literature provides examples of complex molecular structures being formed with high stereoselectivity, such as the formation of dihydrobenzofurans and related compounds from simple reactions promoted by Lewis acids .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. For example, methoxy groups can participate in various chemical reactions, including demethylation or as leaving groups in substitution reactions. The benzenesulfonyl group could be involved in reactions typical of sulfonyl compounds, such as sulfonation or as a directing group in aromatic substitution. The literature provides insights into the reactivity of similar methoxy and benzenesulfonyl-containing compounds, such as the formation of oxetanes and methoxymethyl derivatives upon solvolysis and the reactions with propenylbenzenes to yield complex products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a methoxy group could affect its solubility in organic solvents, while the benzenesulfonyl group could impact its acidity or reactivity towards nucleophiles. The tetracyclic framework could confer rigidity to the molecule, affecting its crystal structure and melting point. Although the specific properties of the compound are not detailed in the provided literature, studies on related compounds offer a basis for predicting its behavior. For example, the correction of a previously described product in a hydrogenation reaction highlights the importance of accurate characterization of such complex molecules .
properties
IUPAC Name |
4-methoxy-15-methyl-17-(4-propan-2-ylphenyl)sulfonyl-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5S/c1-16(2)17-11-13-18(14-12-17)33(29,30)24-22-19-8-7-10-21(31-4)23(19)32-26(27(3)25(24)28)15-6-5-9-20(22)26/h7-8,10-14,16,20,22,24H,5-6,9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJABBVFBQXIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3C4CCCCC4(N(C2=O)C)OC5=C3C=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

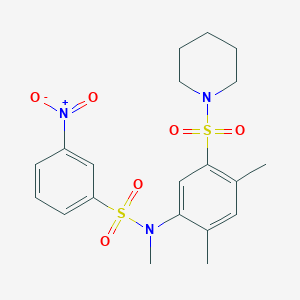
![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

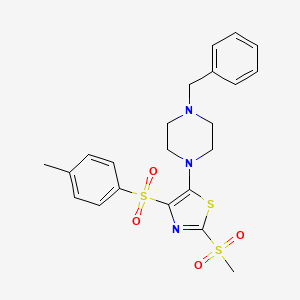

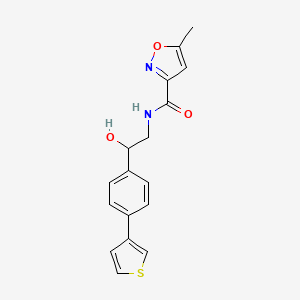
![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)
![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)
![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)
